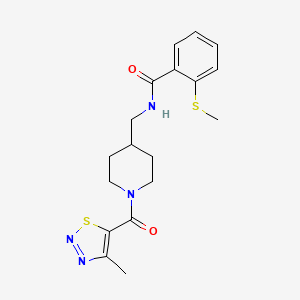

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide

Description

This compound features a 4-methyl-1,2,3-thiadiazole-5-carbonyl group linked to a piperidin-4-ylmethyl scaffold, further substituted with a 2-(methylthio)benzamide moiety. The methylthio group on the benzamide enhances lipophilicity, which may improve membrane permeability compared to polar substituents like hydroxyl or amino groups .

Propriétés

IUPAC Name |

2-methylsulfanyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S2/c1-12-16(26-21-20-12)18(24)22-9-7-13(8-10-22)11-19-17(23)14-5-3-4-6-15(14)25-2/h3-6,13H,7-11H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSISNLMWPGSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

Piperidine Derivative Preparation: The piperidine moiety is often introduced through the reaction of piperidine with suitable electrophiles, such as alkyl halides or acyl chlorides.

Coupling Reactions: The final compound is formed by coupling the thiadiazole and piperidine derivatives with a benzamide precursor. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic benzamide ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the production of specialty chemicals or as a precursor for more complex chemical entities. Its applications may extend to the development of new materials or agrochemicals.

Mécanisme D'action

The mechanism by which N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The thiadiazole ring, piperidine moiety, and benzamide group each contribute to the compound’s overall activity, potentially allowing it to modulate various biochemical processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Similar Compounds Identified in Literature:

Key Differences and Implications

Core Heterocycle:

- The target compound’s 1,2,3-thiadiazole core offers greater metabolic stability compared to thiazole derivatives (e.g., ), as sulfur-rich heterocycles are less prone to oxidative degradation .

- In contrast, carbohydrazide-linked thiadiazoles () exhibit broader antimicrobial activity but may suffer from reduced bioavailability due to the hydrophilic hydrazide group .

Piperidine vs. Piperazine Scaffolds: The piperidine moiety in the target compound confers a more rigid conformation than piperazine derivatives (e.g., ), which could improve binding selectivity to CNS targets .

Biological Activity:

- Thiadiazole carbohydrazides () show antitumor activity (IC₅₀ = 8–12 µM in HeLa cells) but lack the methylthio-benzamide group, suggesting the target compound may have distinct pharmacokinetic profiles .

- Chlorophenyl-thiazolecarboxamides () are structurally optimized for kinase inhibition (e.g., JAK2/STAT3 pathways), whereas the target compound’s thiadiazole-piperidine combination may target acetylcholinesterase or serotonin receptors .

Research Findings and Data

Pharmacokinetic Predictions

The target compound’s higher logP suggests superior blood-brain barrier penetration compared to carbohydrazide analogs .

Activité Biologique

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is a synthetic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features several key structural components:

- Thiadiazole Ring : Known for antimicrobial and anticancer properties.

- Piperidine Moiety : Enhances the compound's interaction with biological targets.

- Methylthio Group : May influence pharmacokinetic properties such as solubility and permeability.

The molecular formula is with a molecular weight of approximately 381.47 g/mol.

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide exerts its biological effects primarily through interactions with various enzymes and receptors. The following mechanisms have been noted in related thiadiazole compounds:

- Enzyme Inhibition : Many thiadiazoles inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Receptor Interaction : The compound may act on G-protein coupled receptors (GPCRs), modulating signaling pathways critical for cellular responses.

- Antimicrobial Activity : Thiadiazole derivatives have shown significant activity against bacteria and fungi by disrupting cell wall synthesis or function.

Antimicrobial Properties

Research has demonstrated that thiadiazole derivatives possess notable antimicrobial activity against various pathogens. For instance:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Significant | |

| Candida albicans | Moderate |

In vitro studies indicate that the compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer properties. Studies have shown that they can inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Cell cycle arrest

- Interference with DNA replication processes

For example, one study reported that certain thiadiazole derivatives exhibited cytotoxic effects on cancer cells with IC50 values lower than established chemotherapeutics .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives similar to N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide:

- Antimicrobial Screening : A study evaluated several 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The best-performing compounds showed MIC values significantly lower than those of conventional antibiotics .

- Cytotoxicity Assays : Research indicated that compounds containing the 1,3,4-thiadiazole ring demonstrated potent cytotoxic effects against multiple cancer cell lines, suggesting their viability as anticancer agents .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the thiadiazole ring could enhance biological activity, indicating pathways for optimizing the efficacy of such compounds in drug development .

Q & A

Basic: What are the key synthetic pathways and reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., using POCl₃ or H₂SO₄) .

- Step 2: Piperidine functionalization: The piperidin-4-ylmethyl group is introduced via reductive amination or nucleophilic substitution, often employing NaBH₄ or K₂CO₃ as a base .

- Step 3: Coupling the thiadiazole-piperidine intermediate with 2-(methylthio)benzamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .

Critical Conditions:

- Strict anhydrous conditions for coupling reactions to prevent hydrolysis.

- Temperature control (e.g., 0–5°C for amide bond formation).

- Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (MeOH/CHCl₃) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and benzamide groups. Key signals include:

- Thiadiazole C=S (δ ~165–170 ppm in ¹³C NMR).

- Piperidine CH₂N (δ ~2.5–3.5 ppm in ¹H NMR) .

- IR Spectroscopy:

- X-Ray Crystallography:

Advanced: How can computational modeling predict its binding affinity to enzymatic targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina):

- MD Simulations (GROMACS):

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Source Analysis:

- Statistical Validation:

Advanced: What structure-activity relationship (SAR) strategies optimize its bioactivity?

Methodological Answer:

- Thiadiazole Modifications:

- Benzamide Substitutions:

- Piperidine Optimization:

Advanced: What in vitro models evaluate its pharmacokinetic properties?

Methodological Answer:

- Caco-2 Assays:

- Microsomal Stability:

- Plasma Protein Binding:

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.